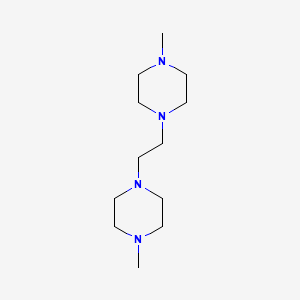

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane

Description

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane is a chemical compound with the molecular formula C12H26N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Properties

IUPAC Name |

1-methyl-4-[2-(4-methylpiperazin-1-yl)ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURKZLRVHBVHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626327 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-methylpiperazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77267-14-2 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-methylpiperazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane can be synthesized through the reaction of 1,2-dichloroethane with 4-methylpiperazine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups in the piperazine rings undergo oxidation under specific conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), leading to the formation of N-oxides or hydroxylated derivatives.

| Reagent | Conditions | Major Product |

|---|---|---|

| H₂O₂ (30%) | Aqueous solvent, 25–40°C | N-Oxide derivatives |

| KMnO₄ | Acidic medium, reflux | Hydroxylated piperazines |

For example, oxidation with H₂O₂ typically proceeds via electrophilic attack on the nitrogen lone pairs, forming stable N-oxide structures. These products are often investigated for enhanced solubility and altered pharmacological activity .

Reduction Reactions

Reduction of the piperazine rings is less common but can occur under strong reducing conditions. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) facilitates the reduction of imine bonds or stabilizes intermediates in synthetic pathways involving this compound.

| Reagent | Conditions | Major Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, 0–5°C | Partially reduced piperazines |

Reduction pathways are critical in modifying the compound’s basicity and potential interactions with biological targets .

Substitution Reactions

The ethane bridge and piperazine nitrogens participate in nucleophilic substitution reactions. For instance, alkylation or acylation at the nitrogen atoms can yield structurally diverse derivatives.

| Reagent | Conditions | Major Product |

|---|---|---|

| Alkyl halides | Polar solvent (e.g., DMF), 80°C | N-Alkylated derivatives |

| Acetyl chloride | Base (e.g., Et₃N), RT | N-Acetylated products |

These reactions are pivotal in synthesizing analogs for pharmacological screening, particularly in neuropharmacology .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related piperazine derivatives due to its methyl substituents and ethane linker.

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| 1,4-Bis(3-aminopropyl)piperazine | Acylation | Enhanced nucleophilicity due to -NH₂ |

| 1,4-Bis(2-hydroxyethyl)piperazine | Esterification | Hydroxyl groups enable ester formation |

| This compound | N-Oxidation | Methyl groups increase lipophilicity |

This structural uniqueness makes it more resistant to hydrolysis compared to hydroxylated analogs, favoring applications in hydrophobic environments .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Antipsychotic Potential

Research has indicated that derivatives of piperazine compounds, including 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, exhibit significant pharmacological activities. Studies have shown that such compounds can act on serotonin and dopamine receptors, making them candidates for antidepressant and antipsychotic drug development .

Case Study: Synthesis of Novel Antidepressants

In a study focused on synthesizing novel antidepressants, researchers utilized this compound as a key intermediate. The resulting derivatives demonstrated enhanced binding affinity to serotonin receptors compared to traditional antidepressants.

Materials Science Applications

Polymerization Agent

this compound can serve as a cross-linking agent in the synthesis of polymers. Its ability to form stable networks enhances the mechanical properties of polymeric materials.

Case Study: Development of High-Performance Polymers

In a recent study, the compound was used to create high-performance thermosetting resins. These resins exhibited improved thermal stability and mechanical strength due to the cross-linking facilitated by the piperazine moieties.

Industrial Applications

Corrosion Inhibitor

The compound has been explored as a potential corrosion inhibitor in various industrial applications. Its amine groups can interact with metal surfaces to form protective layers.

Case Study: Efficacy as a Corrosion Inhibitor

A research study evaluated the effectiveness of this compound in inhibiting corrosion in steel surfaces exposed to saline environments. The results indicated a significant reduction in corrosion rates compared to untreated controls.

Summary of Applications

Mechanism of Action

The mechanism of action of 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

1,4-Bis(3-aminopropyl)piperazine: Another piperazine derivative with similar structural features but different functional groups.

1,4-Bis(2-hydroxyethyl)piperazine: Contains hydroxyethyl groups instead of methyl groups, leading to different chemical properties and applications.

Uniqueness

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups enhance its lipophilicity, making it more suitable for certain applications compared to its analogs.

Biological Activity

Overview

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane (C12H26N4) is a piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally similar to various biologically active molecules, making it a valuable subject of study in the fields of pharmacology and biochemistry.

This compound is characterized by its two piperazine rings connected by an ethane bridge. The presence of methyl groups enhances its lipophilicity, which is crucial for its interaction with biological membranes and receptors. The compound's molecular structure allows it to participate in various chemical reactions, including oxidation and substitution, which are important for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can act as an inhibitor or activator , influencing neurotransmitter systems and enzymatic pathways. This dual role is significant in drug development, particularly for conditions such as depression and anxiety.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies indicate that compounds with similar piperazine structures exhibit activity against various bacterial strains. For instance:

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus | Inhibitory effects observed |

| Other Piperazine Derivatives | Gram-positive bacteria (e.g., Bacillus subtilis) | Effective at low concentrations |

Research has demonstrated that derivatives of piperazine can enhance the efficacy of existing antibiotics by acting synergistically against resistant strains .

Antidepressant and Antipsychotic Potential

The compound's structural similarity to known antidepressants suggests potential use in treating mood disorders. Its mechanism may involve modulation of serotonin and dopamine pathways, crucial for mood regulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Inhibition : A recent study focused on how this compound inhibits specific enzymes involved in neurotransmitter metabolism. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for neurological disorders .

- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed that it inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) effectively, highlighting its potential in treating resistant infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,4-Bis(3-aminopropyl)piperazine | Two piperazine rings | Antidepressant activity |

| 1,4-Bis(2-hydroxyethyl)piperazine | Hydroxyethyl substitutions | Antimicrobial properties |

| This compound | Two methyl-substituted piperazines | Broad antimicrobial & CNS effects |

This table illustrates how variations in substitution patterns can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, and how do reaction parameters (e.g., solvent, temperature) affect purity and yield?

- Methodology : Utilize nucleophilic substitution or coupling reactions, as seen in analogous bis-piperazine derivatives. For example, describes the synthesis of 3-(4-methylpiperazin-1-yl)benzoic acid via amination reactions under inert atmospheres. Optimize reaction time and stoichiometry of 4-methylpiperazine relative to the ethane backbone. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) and confirm purity via HPLC or NMR .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structure?

- Methodology : Employ - and -NMR to identify proton environments and carbon frameworks. X-ray crystallography (as in ) can resolve steric effects of the 4-methyl groups on ethane bond conformation. Compare experimental bond lengths (e.g., C–C central bond) with computational models (DFT) to validate structural stability .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store in airtight containers under nitrogen at 4°C (similar to hygroscopic compounds in ). Avoid exposure to oxidizing agents (e.g., peroxides) and strong bases, which may degrade the piperazine rings (see ). Use gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility or reactivity data under varying pH conditions?

- Methodology : Conduct systematic solubility studies in buffers (pH 2–12) using UV-Vis spectroscopy. Compare results with computational logP predictions (e.g., ChemAxon). For reactivity discrepancies, replicate experiments under controlled humidity and oxygen levels, as moisture may hydrolyze piperazine groups (refer to ’s handling protocols) .

Q. How does steric hindrance from 4-methylpiperazine substituents influence conformational dynamics and ligand-binding properties?

- Methodology : Use molecular dynamics (MD) simulations to model rotational barriers of the ethane backbone. Experimentally, compare NMR coupling constants (e.g., ) with simulated values. For ligand studies, assess binding to metal ions (e.g., Ru, as in ) via cyclic voltammetry and isothermal titration calorimetry (ITC) .

Q. What environmental persistence or bioaccumulation risks are associated with this compound, and how can they be assessed?

- Methodology : Follow protocols in for analyzing brominated ethane derivatives. Test biodegradation in soil/water microcosms via LC-MS. For bioaccumulation, use fish models (e.g., zebrafish) to measure tissue concentrations and half-lives. Compare with QSAR models for organo-nitrogen compounds .

Q. How can researchers evaluate the compound’s potential as a pharmacophore in drug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.